(2R)-2-[(Triphenylsilyl)oxy]propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-[(Triphenylsilyl)oxy]propanal is an organic compound that features a triphenylsilyl group attached to a propanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(Triphenylsilyl)oxy]propanal typically involves the protection of a hydroxyl group with a triphenylsilyl group, followed by the introduction of an aldehyde functionality. One common method involves the reaction of (2R)-2-hydroxypropanal with triphenylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl ether.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[(Triphenylsilyl)oxy]propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triphenylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable catalyst.
Major Products Formed
Oxidation: (2R)-2-[(Triphenylsilyl)oxy]propanoic acid.
Reduction: (2R)-2-[(Triphenylsilyl)oxy]propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2R)-2-[(Triphenylsilyl)oxy]propanal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its potential role in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-[(Triphenylsilyl)oxy]propanal involves its reactivity as an aldehyde and the protective role of the triphenylsilyl group. The aldehyde group can participate in various nucleophilic addition reactions, while the triphenylsilyl group can be selectively removed under mild conditions to reveal the hydroxyl group for further functionalization. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-[(Trimethylsilyl)oxy]propanal: Similar structure but with a trimethylsilyl group instead of a triphenylsilyl group.
(2R)-2-[(Tert-butyldimethylsilyl)oxy]propanal: Features a tert-butyldimethylsilyl group, offering different steric and electronic properties.
Uniqueness
(2R)-2-[(Triphenylsilyl)oxy]propanal is unique due to the bulky triphenylsilyl group, which provides steric protection and can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable intermediate in organic synthesis, particularly for the preparation of complex molecules where selective protection and deprotection are required.
Properties
CAS No. |
193018-04-1 |
---|---|
Molecular Formula |
C21H20O2Si |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
(2R)-2-triphenylsilyloxypropanal |
InChI |
InChI=1S/C21H20O2Si/c1-18(17-22)23-24(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-18H,1H3/t18-/m1/s1 |
InChI Key |
PJNLALBADWFYMV-GOSISDBHSA-N |
Isomeric SMILES |
C[C@H](C=O)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C=O)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.